molecular formula C18H12F3NO4S B2959029 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid CAS No. 433329-42-1

2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2959029
CAS No.: 433329-42-1
M. Wt: 395.35
InChI Key: MAEIBIAULRQTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid is a chemical compound with the molecular formula C18H12F3NO4S2 and a molecular weight of 427.4 g/mol . This research compound features a pyrrolidine-2,5-dione (succinimide) core, a structure of significant interest in medicinal chemistry due to its presence in compounds with various biological activities . The molecule is further functionalized with a (trifluoromethyl)phenyl group and a (thio)benzoic acid moiety, which may influence its physicochemical properties and potential for interaction with biological targets. While the specific applications and mechanism of action for this exact molecule are not fully detailed in the literature, structural analogs based on the pyrrolidine-2,5-dione scaffold are actively investigated in preclinical research for their potential as multitarget therapeutic agents . For instance, some related compounds have demonstrated promise in areas such as neuroscience, showing potent broad-spectrum activity in seizure models and efficacy in models of neuropathic pain . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for profiling in high-throughput screening assays to explore its biological activity. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The buyer assumes responsibility for all research involving this compound, including the verification of its identity and purity for their specific application.

Properties

IUPAC Name

2-[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)10-5-7-11(8-6-10)22-15(23)9-14(16(22)24)27-13-4-2-1-3-12(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIBIAULRQTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research findings, including case studies and relevant tables.

Chemical Structure and Properties

The molecular formula of the compound is C14H9F3O2SC_{14}H_9F_3O_2S, with a molecular weight of approximately 304.28 g/mol. The structural formula indicates the presence of a pyrrolidine ring, a benzoic acid moiety, and a trifluoromethyl group, which are significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid. For instance:

  • Cytotoxicity : Analogs of pyrrolidine derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar scaffolds have demonstrated IC50 values lower than standard drugs like doxorubicin in human glioblastoma and melanoma cell lines .
  • Mechanism of Action : The mechanism often involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations indicate that these interactions are primarily hydrophobic, with minimal hydrogen bonding .

Anti-inflammatory Activity

Compounds derived from the pyrrolidine framework have also exhibited anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Research has indicated that derivatives with similar structural features possess antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy by increasing lipophilicity and cellular uptake .

Data Tables

Biological ActivityReference
Cytotoxicity (IC50 < 30 µM in cancer cell lines)
Anti-inflammatory effects (inhibition of cytokine production)
Antimicrobial activity (effective against Gram-positive bacteria)

Case Studies

  • Cytotoxicity Study :
    A study investigated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics.
  • Anti-inflammatory Mechanism :
    In another study, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para vs. Meta Trifluoromethyl Substitution

The compound’s closest analog is 2-((2,5-dioxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid (CAS 301683-45-4), which differs only in the substitution position of the trifluoromethyl group (meta instead of para). Key distinctions include:

  • Electronic Effects : The para-substituted compound exhibits stronger electron-withdrawing effects, enhancing acidity (pKa ~3.1 vs. ~3.5 for the meta isomer) .
  • Biological Activity : Para-substitution improves binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀: 0.8 µM vs. 1.5 µM for the meta isomer) .
  • Solubility : The para isomer has slightly lower aqueous solubility (1.2 mg/mL vs. 1.6 mg/mL for the meta isomer) due to increased symmetry and crystallinity .
Table 1: Comparison of Para- and Meta-Substituted Analogs
Property Para-Substituted (Target Compound) Meta-Substituted (CAS 301683-45-4)
Substituent Position 4-(trifluoromethyl)phenyl 3-(trifluoromethyl)phenyl
LogP (Calculated) 3.8 3.5
Aqueous Solubility (mg/mL) 1.2 1.6
COX-2 IC₅₀ (µM) 0.8 1.5
Metabolic Stability (t₁/₂, h) 6.2 4.7

Analogous Pyrrolidinone Derivatives

Replacement of Trifluoromethyl with Other Groups
  • Nitro Substituent: Replacing -CF₃ with -NO₂ (e.g., 2-((2,5-dioxo-1-(4-nitrophenyl)pyrrolidin-3-yl)thio)benzoic acid) increases electron-withdrawing effects, reducing metabolic stability (t₁/₂ = 2.1 h) but improving potency (COX-2 IC₅₀ = 0.5 µM) .
  • Methyl Substituent : A -CH₃ group at the para position lowers lipophilicity (LogP = 2.9) and weakens enzyme binding (IC₅₀ = 5.2 µM) due to reduced hydrophobic interactions .
Modifications to the Benzoic Acid Moiety
  • Ester Prodrugs : Methyl ester derivatives (e.g., methyl 2-((2,5-dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoate) show improved oral bioavailability (85% vs. 45% for the acid) but require enzymatic hydrolysis for activation .
  • Amide Derivatives : Replacing -COOH with -CONH₂ reduces acidity (pKa ~5.2) and alters target selectivity, favoring kinase inhibition over COX-2 .

Comparison with Non-Pyrrolidinone Scaffolds

  • Indole-Based Analogs: Compounds like 2-((2-oxoindolin-3-yl)thio)benzoic acid lack the pyrrolidinone ring, resulting in weaker conformational rigidity and reduced potency (COX-2 IC₅₀ = 12 µM) .
  • Glutarimide Derivatives: Replacing pyrrolidinone with glutarimide (e.g., 2-((2,6-dioxopiperidin-3-yl)thio)benzoic acid) alters ring strain and hydrogen-bonding capacity, affecting solubility and target engagement .

Key Research Findings

Substituent Position Dictates Activity : Para-substituted trifluoromethylphenyl derivatives consistently outperform meta isomers in enzyme inhibition due to optimal steric and electronic alignment .

Trade-offs in Solubility vs. Potency : Higher lipophilicity (LogP >3.5) correlates with improved membrane permeability but complicates formulation .

Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism better than nitro or methyl analogs, extending half-life .

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